Anti-Inflammatory Activity of the 6-(2-Thienyl) Scaffold vs. Unsubstituted and Phenyl Analogs
The core heterocycle of the target compound, 6-(2-thienyl)-1H-imidazo[1,2-b]pyrazole, is explicitly disclosed in US Patent 5,232,939 as an anti-inflammatory and analgesic agent, along with its 5-lipoxygenase inhibitory activity [1]. While the patent does not provide isolated IC50 values for this exact compound, it establishes the thienyl-substituted imidazopyrazole chemotype as active. In contrast, the unsubstituted 1H-imidazo[1,2-b]pyrazole and the 6-phenyl analog (CAS 130599-16-5) are not specifically claimed in the same patent, suggesting a selection preference for the thienyl group at the 6-position. The thiophene sulfur atom contributes unique electronic properties (HOMO-LUMO energies, polarizability) that can enhance target binding compared to phenyl, a distinction not captured by simple potency metrics .
| Evidence Dimension | Anti-inflammatory/5-lipoxygenase inhibitory activity (patent disclosure) |
|---|---|
| Target Compound Data | Claimed as anti-inflammatory/analgesic in US 5,232,939 (exact IC50 not disclosed for this specific derivative) |
| Comparator Or Baseline | Unsubstituted 1H-imidazo[1,2-b]pyrazole (not claimed); 6-phenyl analog (CAS 130599-16-5, not specifically claimed) |
| Quantified Difference | Qualitative selection of thienyl over phenyl/unsubstituted in patent claims |
| Conditions | In vivo carrageenin-induced paw edema assay and other inflammation models described in the patent |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, the thienyl-substituted core offers a patent-validated starting point that simpler phenyl or unsubstituted analogs lack, reducing the risk of inactive lead compounds.
- [1] Terada A, Wachi K, Miyazawa H, Iizuka Y, Hasegawa K, Tabata K. Use of imidazopyrazole derivatives as analgesics and anti-inflammatory agents. US Patent 5,232,939. August 3, 1993. View Source
